1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan
Brand Name: Vulcanchem
CAS No.: 151900-44-6
VCID: VC21110387
InChI: InChI=1S/C36H40N2S6/c39-35(37(27-31-17-7-3-8-18-31)28-32-19-9-4-10-20-32)43-41-25-15-1-2-16-26-42-44-36(40)38(29-33-21-11-5-12-22-33)30-34-23-13-6-14-24-34/h3-14,17-24H,1-2,15-16,25-30H2
SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C36H40N2S6
Molecular Weight: 693.1 g/mol

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan

CAS No.: 151900-44-6

Cat. No.: VC21110387

Molecular Formula: C36H40N2S6

Molecular Weight: 693.1 g/mol

* For research use only. Not for human or veterinary use.

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan - 151900-44-6

Specification

CAS No. 151900-44-6
Molecular Formula C36H40N2S6
Molecular Weight 693.1 g/mol
IUPAC Name 6-(dibenzylcarbamothioyldisulfanyl)hexylsulfanyl N,N-dibenzylcarbamodithioate
Standard InChI InChI=1S/C36H40N2S6/c39-35(37(27-31-17-7-3-8-18-31)28-32-19-9-4-10-20-32)43-41-25-15-1-2-16-26-42-44-36(40)38(29-33-21-11-5-12-22-33)30-34-23-13-6-14-24-34/h3-14,17-24H,1-2,15-16,25-30H2
Standard InChI Key ZEUAKOUTLQUQDN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Structural Analysis

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan contains a hexane backbone with dithiocarbamoyl functional groups at both ends. The structural name indicates a six-carbon chain (hexan) connected to two thiocarbamoyldithio groups that are further substituted with benzyl groups. This arrangement suggests a molecule with symmetrical configuration around a central hexane chain.

Spectroscopic Characterization

Analytical MethodExpected Features
¹H NMRSignals for benzyl CH₂ groups (δ ~4.5-5.0 ppm), hexane CH₂ chain (δ ~1.2-3.0 ppm), aromatic protons (δ ~7.2-7.4 ppm)
¹³C NMRCharacteristic signals for thiocarbonyl carbon (δ ~195-210 ppm), aromatic carbons (δ ~125-140 ppm), methylene carbons (δ ~25-45 ppm)
IR SpectroscopyStrong bands for C=S stretching (~1050-1200 cm⁻¹), C-N stretching (~1400-1500 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, fragmentation patterns showing loss of benzyl groups and cleavage of the hexane chain

Structure-Activity Relationships

Comparison with Related Compounds

Dithiocarbamate compounds generally exhibit a range of biological and chemical activities. The benzyl groups in 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan would likely confer:

  • Enhanced lipophilicity compared to non-benzylated analogs

  • Potential for π-stacking interactions in complex systems

  • Modified reactivity of the thiocarbamoyldithio functional groups

The central hexane linker provides flexibility to the molecule, potentially allowing it to adapt its conformation in different environments or when interacting with substrate materials.

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